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Compound of Interest

Compound Name: D18024

Cat. No.: B15572061

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

D18024, identified by CAS number 110406-33-2, is a phthalazinone derivative known
chemically as Flezelastine hydrochloride. This compound has emerged as a subject of
research interest due to its potential therapeutic activities, primarily its established role as a
potent agent in reversing multidrug resistance (MDR) in cancer cells. Furthermore, preliminary
evidence suggests its involvement in key signaling pathways related to inflammation and pain,
including NF-kB, STAT3, and TRPV1 channels.
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Chemical Name

4-[(4-fluorophenyl)methyl]-2-[1-(2-
phenylethyl)azepan-4-yl|phthalazin-1(2H)-one

hydrochloride
Synonyms Flezelastine hydrochloride, D18024
CAS Number 110406-33-2
Molecular Formula C29H31CIFNsO
Molecular Weight 492.03 g/mol

Chemical Structure

A phthalazinone core with substitutions at the
N2 and C4 positions.

Primary Activities

Reversal of Multidrug Resistance, potential
Antihistaminic, NF-kB/STAT3 modulation,
TRPV1 antagonism.

Reversal of Multidrug Resistance (MDR)

One of the most well-documented activities of Flezelastine is its ability to counteract multidrug

resistance in cancer cells, a major obstacle in chemotherapy.

Quantitative Data

The following table summarizes the key quantitative finding from a seminal study on

Flezelastine's MDR reversal activity.
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Flezelastine

. Concentration for
Drug Resistance

Cell Line ] Complete Reversal Reference
Profile o
of Doxorubicin
Resistance
Rat C6 Glioblastoma
o o Hu and Robert,
(Doxorubicin- Doxorubicin 30 uM
_ 1995[1]
resistant)
Rat C6 Glioblastoma o Hu and Robert,
o ) Vincristine 30 uM
(Vincristine-resistant) 1995[1]

Experimental Protocol: Doxorubicin Resistance

Reversal Assay
This protocol is based on the methodology described by Hu and Robert (1995)[1].

Objective: To determine the concentration of Flezelastine required to restore sensitivity to
Doxorubicin in resistant cancer cell lines.

Materials:

Doxorubicin-resistant rat C6 glioblastoma cells

» Standard cell culture medium (e.g., DMEM with 10% FBS)

¢ Doxorubicin hydrochloride

o Flezelastine hydrochloride (D18024)

o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
¢ Solubilization buffer (e.g., DMSO or acidified isopropanol)

e Microplate reader
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Procedure:

e Cell Seeding: Seed the Doxorubicin-resistant C6 glioblastoma cells in 96-well plates at a
predetermined optimal density and allow them to adhere overnight.

e Drug Treatment:
o Prepare a series of concentrations of Doxorubicin.

o For the combination treatment, prepare a fixed, non-toxic concentration of Flezelastine
(e.g., starting with a range including 30 uM).

o Treat the cells with:
= Doxorubicin alone (to determine the IC50 in resistant cells).
» Flezelastine alone (to assess its intrinsic cytotoxicity).

= A combination of varying concentrations of Doxorubicin and a fixed concentration of

Flezelastine.

 Incubation: Incubate the treated cells for a period that allows for the cytotoxic effects of

Doxorubicin to manifest (e.g., 48-72 hours).
e MTT Assay:

o Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal

formation.
o Remove the medium and dissolve the formazan crystals in a solubilization buffer.
o Data Analysis:
o Measure the absorbance at the appropriate wavelength using a microplate reader.

o Calculate the percentage of cell viability relative to untreated controls.
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o Determine the IC50 value for Doxorubicin in the presence and absence of Flezelastine. A
significant decrease in the IC50 of Doxorubicin in the presence of Flezelastine indicates

the reversal of resistance.

Signaling Pathway: Inhibition of P-glycoprotein
Flezelastine's mechanism for reversing MDR is attributed to its interaction with P-glycoprotein
(P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux.
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Click to download full resolution via product page
Mechanism of Flezelastine in reversing P-gp mediated drug resistance.

Potential Antihistaminic Activity

While direct quantitative data for Flezelastine's antihistaminic activity is not readily available in
the reviewed literature, its structural similarity to known antihistamines like Azelastine suggests

a potential interaction with the histamine H1 receptor.

Experimental Protocol: Histamine H1 Receptor Binding
Assay
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This protocol is a standard method for determining the affinity of a compound for the histamine

H1 receptor.

Objective: To determine the IC50 value of Flezelastine for the histamine H1 receptor.

Materials:

Cell membranes expressing the human histamine H1 receptor
[3H]-Pyrilamine (radioligand)

Flezelastine hydrochloride (D18024)

Unlabeled Pyrilamine (for determining non-specific binding)
Binding buffer (e.qg., Tris-HCI buffer)

Glass fiber filters

Scintillation cocktall

Scintillation counter

Procedure:

Reaction Setup: In a reaction tube, combine the cell membranes, [3H]-Pyrilamine, and
varying concentrations of Flezelastine. For total binding, omit Flezelastine. For non-specific
binding, add a high concentration of unlabeled Pyrilamine.

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a
sufficient time to reach equilibrium.

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound
and free radioligand.

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
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» Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and
measure the radioactivity using a scintillation counter.

» Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the percentage of specific binding against the logarithm of the Flezelastine
concentration.

o Determine the IC50 value, which is the concentration of Flezelastine that inhibits 50% of
the specific binding of [3H]-Pyrilamine.

Modulation of Inflammatory Signaling Pathways

Preliminary information suggests that D18024 may influence key inflammatory signaling
pathways, namely NF-kB and STATS3. Direct experimental evidence and quantitative data for
Flezelastine are currently lacking in the public domain. The following sections describe the
potential mechanisms and standard experimental approaches to investigate these interactions.

NF-kB Signaling Pathway

The NF-kB pathway is a central regulator of inflammation. Its inhibition is a key target for anti-
inflammatory drug development.

Objective: To determine if Flezelastine inhibits the translocation of the NF-kB p65 subunit from
the cytoplasm to the nucleus upon stimulation.

Materials:

A suitable cell line (e.g., macrophages, epithelial cells)

Stimulating agent (e.g., TNF-a or LPS)

Flezelastine hydrochloride (D18024)

Primary antibody against NF-kB p65
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e Fluorescently labeled secondary antibody

e Nuclear stain (e.g., DAPI)

» Fluorescence microscope or high-content imaging system
Procedure:

e Cell Culture and Treatment: Culture the cells on coverslips or in imaging-compatible plates.
Pre-treat the cells with varying concentrations of Flezelastine for a specified time, followed
by stimulation with TNF-a or LPS to induce NF-kB activation.

e Immunofluorescence Staining:

[e]

Fix and permeabilize the cells.

o

Incubate with the primary antibody against NF-kB p65.

[¢]

Incubate with the fluorescently labeled secondary antibody.

Counterstain the nuclei with DAPI.

o

e Imaging and Analysis:
o Acquire images using a fluorescence microscope.

o Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-kB p65 signal. An
effective inhibitor will show a reduction in the nuclear-to-cytoplasmic ratio of p65
fluorescence in stimulated cells.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

NF-kB Nuclear Translocation Assay Workflow
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Experimental workflow for assessing NF-kB nuclear translocation.

STAT3 Signaling Pathway

The STAT3 pathway is another critical mediator of inflammation and cell proliferation. Its
inhibition is a target for both anti-inflammatory and anti-cancer therapies.

Objective: To determine if Flezelastine inhibits the phosphorylation of STAT3 at Tyrosine 705
(p-STAT3), a key step in its activation.

Materials:

» Asuitable cell line with active STAT3 signaling (or one that can be stimulated, e.g., with IL-6)
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o Flezelastine hydrochloride (D18024)

» Stimulating agent (e.g., IL-6)

e Lysis buffer

e Primary antibodies against p-STAT3 (Tyr705) and total STAT3
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

o Western blotting equipment

Procedure:

o Cell Treatment and Lysis: Treat the cells with varying concentrations of Flezelastine, followed
by stimulation with IL-6. Lyse the cells to extract total protein.

e Protein Quantification: Determine the protein concentration of each lysate.

o SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF
membrane.

e Immunoblotting:
o Block the membrane and then incubate with the primary antibody against p-STAT3.
o After washing, incubate with the HRP-conjugated secondary antibody.
o Detect the signal using a chemiluminescent substrate.

» Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total
STAT3 to serve as a loading control.

o Data Analysis: Quantify the band intensities for p-STAT3 and total STAT3. A decrease in the
p-STAT3/total STAT3 ratio in Flezelastine-treated cells indicates inhibition.
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Potential inhibition of the JAK/STATS3 signaling pathway by Flezelastine.

Potential TRPV1 Antagonist Activity

There is speculation that D18024 may act as a Transient Receptor Potential Vanilloid 1
(TRPV1) channel antagonist, which would implicate it in pain modulation. This activity remains
to be experimentally verified for Flezelastine.

Experimental Protocol: Patch-Clamp Electrophysiology

Obijective: To determine if Flezelastine can inhibit the ion currents mediated by the TRPV1
channel.

Materials:

Cells expressing the TRPV1 channel (e.g., HEK293 cells transfected with TRPV1)

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

TRPV1 agonist (e.g., Capsaicin)

Flezelastine hydrochloride (D18024)

Appropriate intracellular and extracellular recording solutions
Procedure:
o Cell Preparation: Prepare the TRPV1-expressing cells for patch-clamp recording.

» Whole-Cell Configuration: Establish a whole-cell patch-clamp recording configuration on a
single cell.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b15572061?utm_src=pdf-body-img
https://www.benchchem.com/product/b15572061?utm_src=pdf-body
https://www.benchchem.com/product/b15572061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Baseline Recording: Record the baseline current in the absence of any agonist.

e Agonist Application: Apply a known concentration of Capsaicin to the cell to elicit a
characteristic TRPV1 current.

» Antagonist Application: In the presence of Capsaicin, apply varying concentrations of
Flezelastine and record the changes in the current.

o Data Analysis: Measure the amplitude of the Capsaicin-induced current in the absence and
presence of Flezelastine. A concentration-dependent reduction in the current amplitude
would indicate that Flezelastine acts as a TRPV1 antagonist.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of Flezelastine hydrochloride
(D18024) is not readily available in the peer-reviewed literature. However, the synthesis of
related phthalazinone derivatives typically involves the condensation of a substituted 2-
benzoylbenzoic acid with a hydrazine derivative.

Conclusion

D18024 (Flezelastine hydrochloride) is a compound with confirmed potent activity in the
reversal of multidrug resistance, a critical area in oncology research. Its mechanism in this
context appears to be the inhibition of the P-glycoprotein efflux pump. While its structural
characteristics and preliminary mentions in scientific literature suggest potential roles as an
antihistamine and as a modulator of NF-kB, STAT3, and TRPV1 signaling, these activities
require direct experimental validation with quantitative data. The experimental protocols
outlined in this guide provide a framework for the further investigation and characterization of
this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to D18024 (CAS 110406-
33-2)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15572061#d18024-cas-110406-33-2-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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